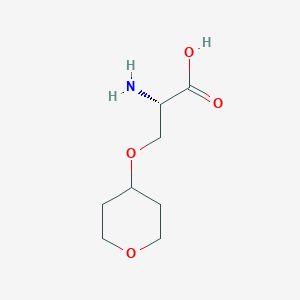

O-(Tetrahydro-2H-pyran-4-yl)-L-serine

Description

Significance of L-Amino Acid Derivatives in Advanced Organic Synthesis

L-amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including peptides, natural products, and pharmaceuticals. nih.gov Their inherent chirality makes them invaluable starting materials for stereoselective synthesis, allowing for the construction of enantiomerically pure compounds. google.com The modification of amino acid side chains, as seen in O-(Tetrahydro-2H-pyran-4-yl)-L-serine, is a key strategy to create novel synthons with tailored properties for applications in medicinal chemistry and materials science. mdpi.com These derivatives can serve as precursors for non-proteinogenic amino acids, which are crucial components in the development of peptidomimetics and other biologically active molecules. nih.gov

Overview of Tetrahydropyran (B127337) Moieties as Structural Components in Diverse Molecules

The tetrahydropyran (THP) ring is a prevalent heterocyclic motif found in numerous natural products and synthetic compounds with diverse biological activities. nih.govnih.gov Its inclusion in a molecule can significantly influence properties such as solubility, metabolic stability, and receptor binding affinity. In medicinal chemistry, the THP moiety is often employed as a bioisosteric replacement for other cyclic systems or to introduce a polar ether group that can participate in hydrogen bonding. nih.gov Furthermore, the THP group is widely utilized as a protecting group for hydroxyl functions in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. sigmaaldrich.com The specific linkage at the 4-position of the THP ring, as in the title compound, presents a distinct spatial arrangement compared to the more commonly used 2-yl linkage, potentially offering unique conformational constraints and interaction profiles.

Academic Rationale for the Research Focus on this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of chemical biology and drug discovery. The synthesis and study of such a compound would likely be driven by its potential as a specialized building block. The combination of the chiral L-serine backbone with the conformationally defined tetrahydropyran ring at the 4-position offers a unique three-dimensional structure. This specific arrangement could be of interest for incorporation into peptide scaffolds to induce specific secondary structures or to probe protein-ligand interactions where the ether oxygen at the 4-position can act as a hydrogen bond acceptor. Its status as a commercially available, albeit not widely researched, chemical entity suggests its potential utility in synthetic libraries for screening purposes. chemscene.comcymitquimica.comnih.gov

Scope and Delimitation of Research Inquiry for the Chemical Compound

This article is strictly focused on the chemical compound this compound. The scope of this inquiry is limited to its chemical structure, the significance of its constituent parts (L-amino acid derivatives and tetrahydropyran moieties), and the inferred academic rationale for its synthesis and potential study. The information presented is based on general principles of organic chemistry and medicinal chemistry, as specific research findings on this particular molecule are scarce. This article does not extend to its biological activity, dosage, or safety profiles, as such information is not available in the reviewed sources.

Chemical Compound Data

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid | nih.gov |

| Molecular Formula | C₈H₁₅NO₄ | chemscene.comnih.gov |

| Molecular Weight | 189.21 g/mol | chemscene.comnih.gov |

| CAS Number | 1502642-79-6 | chemscene.comnih.gov |

| Canonical SMILES | C1COCC(OCCC1)OCC@HN | nih.gov |

| InChIKey | AGZGBTYKFITHFS-ZETCQYMHSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid |

InChI |

InChI=1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |

InChI Key |

AGZGBTYKFITHFS-ZETCQYMHSA-N |

Isomeric SMILES |

C1COCCC1OC[C@@H](C(=O)O)N |

Canonical SMILES |

C1COCCC1OCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for O Tetrahydro 2h Pyran 4 Yl L Serine

Stereoselective Synthesis of the Tetrahydropyran-4-yl Ether Linkage to L-Serine

The formation of the ether linkage between the hydroxyl group of L-serine and the tetrahydropyran (B127337) moiety is a critical step that requires careful control of reaction conditions to achieve the desired stereochemistry and yield.

Reaction Conditions and Catalytic Systems

The most common method for the synthesis of the tetrahydropyranyl (THP) ether of serine involves the acid-catalyzed addition of the serine hydroxyl group to 3,4-dihydro-2H-pyran (DHP). This reaction is typically carried out in an anhydrous organic solvent. A key advantage of this method is that it often does not require the protection of the C-terminal carboxyl group of serine, as the initially formed THP ester is labile and is cleaved during aqueous work-up. nih.govnih.gov

Interactive Data Table: Catalytic Systems for Tetrahydropyranylation of N-Protected Serine

| Catalyst | N-Protecting Group | Solvent | Reaction Time | Yield | Reference |

| p-Toluenesulfonic acid (PTSA) | Fmoc | Dichloromethane (CH2Cl2) | 2.5 hours | 82% (for Trp derivative) | nih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | Fmoc | 1,2-dichloroethane (DCE) | 8 hours at 70°C | 69% (for Trp-OMe derivative) | d-nb.info |

| Trifluoroacetic acid (TFA) | Boc | Dichloromethane (CH2Cl2) | Not specified | Not specified | nih.gov |

| Hydrochloric acid (HCl) | Not specified | Not specified | Not specified | Not specified | nih.gov |

Note: The yields and reaction times can vary depending on the specific substrate and reaction scale.

Enantiomeric Purity and Control

The reaction of an alcohol with 3,4-dihydro-2H-pyran results in the formation of a new stereocenter at the C2 position of the tetrahydropyran ring, leading to a mixture of diastereomers. iris-biotech.de These diastereomers are often detectable by techniques such as HPLC. iris-biotech.de However, since the THP group is typically used as a temporary protecting group in peptide synthesis, this newly introduced chirality is transient and is eliminated upon deprotection of the hydroxyl group. iris-biotech.de Therefore, the formation of diastereomers at this stage is generally not a concern for the final peptide's stereochemical integrity, as long as the original stereocenter of the L-serine is not affected. The degree of racemization at the alpha-carbon of serine when using the THP group is reported to be significantly lower compared to other protecting groups like trityl (Trt). iris-biotech.de

Incorporation of Protecting Groups in O-(Tetrahydro-2H-pyran-4-yl)-L-serine Synthesis

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus and the carboxyl terminus, as well as on reactive side chains. The synthesis of peptides containing this compound is compatible with standard solid-phase peptide synthesis (SPPS) strategies, which rely on the use of such protecting groups. nih.govnih.gov

N-Terminal and Carboxyl Group Protection Strategies (e.g., Fmoc, Boc)

The most common N-terminal protecting groups used in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. Both are compatible with the THP-protected serine derivative. nih.govpeptide.com

Fmoc (9-Fluorenylmethoxycarbonyl): This protecting group is stable under the acidic conditions used to cleave the THP group but is readily removed by treatment with a secondary amine, typically piperidine (B6355638) in DMF. nih.govrsc.org This orthogonality makes the Fmoc/tBu strategy, where acid-labile side-chain protecting groups are used, highly suitable for synthesizing peptides with this compound. nih.gov

Boc (tert-Butyloxycarbonyl): The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com When using a Boc strategy, the THP group, which is also acid-labile, would be cleaved simultaneously during the final deprotection step. nih.gov

As mentioned previously, the protection of the carboxyl group of serine is often unnecessary when introducing the THP group, due to the instability of the corresponding hemiacetal ester to aqueous work-up. nih.govnih.gov In the context of SPPS, the C-terminal carboxyl group is typically anchored to the solid support.

Role of the Tetrahydropyranyl Group as a Hydroxyl Protective Unit

The primary role of the tetrahydropyranyl (THP) group in this context is to protect the hydroxyl side chain of serine. nih.gov Unprotected hydroxyl groups in serine can lead to undesirable side reactions during peptide synthesis, such as O-acylation, particularly when using carbodiimide-based activating reagents. iris-biotech.de The THP group offers several advantages as a hydroxyl protecting group:

Ease of Introduction and Removal: It can be introduced under mild acidic conditions and removed with dilute acid, such as 2% TFA in the presence of scavengers. nih.govnih.gov

Stability: The THP group is stable to a wide range of non-acidic reagents, including the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and standard peptide coupling conditions. nih.gov

Improved Solubility: Peptides containing THP-protected serine often exhibit improved solubility compared to those with more bulky or aromatic protecting groups, which can facilitate the synthesis of serine-rich peptides. nih.goviris-biotech.de

Non-Aromatic Nature: Unlike benzyl-based protecting groups, the THP group is non-aromatic, which can reduce unwanted inter- and intra-chain interactions during peptide assembly. nih.gov

Post-Synthetic Modification and Functionalization of this compound

While the primary use of this compound is in the context of peptide synthesis with the THP group serving as a temporary protecting group, the tetrahydropyran ring itself can be a site for further functionalization. The tetrahydropyran motif is found in numerous natural products and biologically active compounds, and its incorporation can be a strategy in drug discovery to modulate properties such as absorption, distribution, metabolism, and excretion (ADME). pharmablock.comresearchgate.netnih.gov

Post-synthetic modification of peptides containing serine O-ethers can be a powerful tool for creating diverse peptide libraries. While specific examples of post-synthetic modification of the this compound residue itself are not extensively documented, general strategies for peptide modification could potentially be applied. For instance, if the tetrahydropyran ring were to contain other functional groups, these could be targeted for chemoselective ligation reactions after the peptide has been assembled. nih.govnih.govrsc.org

The modification of serine residues in proteins is a key post-translational modification that regulates protein function. khanacademy.org Synthetic peptides containing modified serine residues, such as this compound, can be used to study these processes.

Analytical Methodologies for Purity Assessment and Structural Confirmation

The comprehensive analysis of this compound involves a combination of chromatographic and spectroscopic methods. These techniques provide orthogonal information, offering a complete picture of the compound's identity, purity, and structural integrity.

Chromatographic Techniques for Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Purity is determined by integrating the area of the main peak corresponding to the title compound and comparing it to the total area of all peaks in the chromatogram. For chiral compounds like this L-serine derivative, chiral HPLC is essential to determine the enantiomeric purity. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

A hypothetical HPLC analysis summary for this compound is presented in Table 1.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

| Purity Specification | ≥98% |

Spectroscopic Techniques for Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR would provide information on the number of different types of protons and their connectivity. The spectrum would be expected to show distinct signals for the protons of the serine backbone (α-CH, β-CH₂, NH₂) and the tetrahydropyran ring. The chemical shifts and coupling constants of these protons would be diagnostic of the structure. For instance, the protons on the carbon bearing the ether linkage would have a characteristic downfield shift.

¹³C NMR would reveal the number of unique carbon atoms in the molecule. The chemical shifts would confirm the presence of the carboxylic acid carbon, the two carbons of the serine backbone, and the carbons of the tetrahydropyran ring.

Table 2 provides a hypothetical representation of the expected ¹H NMR spectral data.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Hα (Serine) | 3.8 - 4.0 | dd |

| Hβ (Serine) | 3.9 - 4.2 | m |

| CH (THP, C4-O) | 3.5 - 3.7 | m |

| CH₂ (THP, axial) | 1.5 - 1.7 | m |

| CH₂ (THP, equatorial) | 1.8 - 2.0 | m |

| CH₂O (THP, axial) | 3.3 - 3.5 | m |

| CH₂O (THP, equatorial) | 3.8 - 4.0 | m |

Note: This data is illustrative and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic fragmentation pattern that can be used to confirm the connectivity of the serine and tetrahydropyran moieties.

Table 3 illustrates the expected mass spectrometry data.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (HRMS) |

| [C₈H₁₅NO₄+H]⁺ | 190.1023 | 190.1025 |

| [C₈H₁₅NO₄+Na]⁺ | 212.0842 | 212.0844 |

Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretches of the amino acid, the C=O stretch of the carboxylic acid, and the C-O-C stretch of the ether linkage.

By combining the data from these analytical techniques, a comprehensive profile of this compound can be established, confirming its structure and ensuring its purity for its intended use.

Role in Advanced Peptide and Peptidomimetic Chemistry Research

Strategies for Site-Specific Incorporation of O-(Tetrahydro-2H-pyran-4-yl)-L-serine into Peptide Sequences

The precise placement of non-canonical amino acids like this compound within a peptide sequence is fundamental to harnessing their potential. Both solid-phase and solution-phase synthesis methodologies are employed for this purpose, each with its own set of considerations.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. nih.govbohrium.comluxembourg-bio.com The incorporation of this compound via SPPS typically involves the use of an N-terminally protected derivative, most commonly with the Fluorenylmethyloxycarbonyl (Fmoc) group. altabioscience.com The resulting building block, Fmoc-O-(tetrahydro-2H-pyran-4-yl)-L-serine, can be utilized in standard automated or manual SPPS protocols. luxembourg-bio.comnih.gov

The tetrahydropyranyl (THP) group is generally stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, allowing for the sequential addition of subsequent amino acids. researchgate.netnih.gov However, the acid lability of the THP ether linkage requires careful consideration during the final cleavage of the peptide from the resin and removal of other side-chain protecting groups. researchgate.net The choice of resin and the final cleavage cocktail, often containing trifluoroacetic acid (TFA), must be optimized to ensure the integrity of the this compound residue. researchgate.netresearchgate.net

The bulky nature of the tetrahydropyran (B127337) ring can present challenges in synthetic efficiency. Steric hindrance may slow down coupling reactions, potentially leading to incomplete acylation and the formation of deletion sequences. To mitigate this, extended coupling times or the use of more potent coupling reagents may be necessary. sigmaaldrich.com The choice of solvent can also play a crucial role in improving solvation and reaction kinetics. sigmaaldrich.com

Table 1: Key Considerations for SPPS Incorporation of Fmoc-O-(tetrahydro-2H-pyran-4-yl)-L-serine

| Parameter | Consideration | Rationale |

| Protecting Group | Fmoc is standard for the α-amine. altabioscience.com | Orthogonal to the acid-labile THP group and many other side-chain protecting groups. |

| Coupling Reagents | Potent activators like HBTU, HATU, or PyBOP may be required. sigmaaldrich.com | To overcome potential steric hindrance from the bulky THP group. |

| Reaction Conditions | Extended coupling times and monitoring of reaction completion (e.g., via ninhydrin (B49086) test) are advisable. sigmaaldrich.com | To ensure complete incorporation and avoid deletion sequences. |

| Final Cleavage | Mild TFA cleavage cocktails and the inclusion of scavengers are recommended. researchgate.net | To prevent degradation or modification of the acid-sensitive THP ether. |

While less common for the synthesis of long peptides, solution-phase synthesis offers advantages for the production of shorter peptide fragments or for large-scale synthesis. springernature.comgoogle.com In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, and the product is isolated and purified after each step. nih.govspringernature.com

The incorporation of this compound in solution-phase synthesis would typically involve the coupling of an N-protected derivative (e.g., Boc- or Cbz-protected) with the free amine of another amino acid or peptide fragment. youtube.com The choice of protecting groups is critical to ensure selective deprotection at each step of the synthesis. youtube.com For instance, the tert-Butyloxycarbonyl (Boc) group can be removed under acidic conditions that may also affect the THP ether, requiring careful optimization of the deprotection step. ias.ac.in

A key advantage of solution-phase synthesis is the ability to purify intermediates, which can help in identifying and removing byproducts that might arise from the steric bulk or reactivity of the non-canonical amino acid. springernature.com This can be particularly useful when optimizing the coupling conditions for the sterically demanding this compound.

Conformational Impact of this compound on Peptide Structures

The introduction of a bulky and conformationally distinct residue like this compound is expected to have a significant impact on the local and global conformation of a peptide. nih.gov Understanding these structural consequences is crucial for the rational design of peptides with specific functions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. researchgate.netresearchgate.net By analyzing various NMR parameters, researchers can gain insights into the conformational preferences induced by the this compound residue.

Key NMR experiments and their applications in this context include:

1D ¹H NMR: The chemical shifts of amide protons are sensitive to their local environment and hydrogen bonding, providing initial clues about the peptide's secondary structure. chemrxiv.orguzh.ch

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues, allowing for their assignment within the peptide sequence. chemrxiv.orguzh.ch

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY correlations provide distance constraints between protons that are close in space (typically < 5 Å), which are essential for determining the peptide's 3D fold. researchgate.netchemrxiv.org The presence or absence of specific NOEs involving the protons of the tetrahydropyran ring can define its orientation relative to the peptide backbone.

Chemical Shift Index (CSI): Analysis of Hα chemical shifts can help in identifying regions of regular secondary structure like α-helices or β-sheets. researchgate.net

In conjunction with experimental data, computational modeling provides a powerful approach to explore the conformational landscape of peptides containing non-canonical amino acids. byu.eduresearchgate.netbyu.edu Molecular dynamics (MD) simulations can be used to sample a wide range of possible conformations and to understand the energetic factors that stabilize particular structures. nih.gov

For a peptide containing this compound, theoretical modeling can:

Predict the preferred rotamers of the serine side chain and the orientation of the tetrahydropyran ring.

Identify potential intramolecular hydrogen bonds involving the ether oxygen of the THP group.

Assess the steric impact of the bulky side chain on the accessible backbone dihedral angles (φ and ψ).

Simulate the peptide's behavior in different solvent environments.

The development of accurate force field parameters for the non-canonical residue is a critical prerequisite for obtaining meaningful results from these simulations. byu.edu These parameters can be derived from quantum mechanical calculations.

Table 2: Predicted Conformational Effects of this compound

| Conformational Aspect | Predicted Impact | Potential Consequence |

| Backbone Flexibility | Reduced local flexibility due to steric hindrance. | Stabilization of specific secondary structures (e.g., turns, helices). |

| Side Chain Interactions | The bulky, hydrophobic THP ring can engage in van der Waals interactions. | Can influence peptide folding and interactions with binding partners. |

| Hydrogen Bonding | The ether oxygen of the THP ring can act as a hydrogen bond acceptor. | May lead to novel hydrogen bonding networks that stabilize the peptide structure. |

| Solvation | The hydrophobic nature of the THP group can alter the peptide's interaction with water. | Could promote aggregation or influence membrane association. |

Design of Peptidomimetic Scaffolds Utilizing this compound Analogs

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. upc.edunih.govnih.gov Non-canonical amino acids are key components in the design of peptidomimetics. purdue.eduresearchgate.net

Analogs of this compound can be used to create novel peptidomimetic scaffolds. By systematically modifying the structure of the tetrahydropyran ring (e.g., altering its size, introducing substituents, or replacing it with other cyclic ethers), it is possible to fine-tune the conformational constraints imposed on the peptide backbone. nih.govrsc.org

For example, incorporating this residue or its analogs could be a strategy to:

Induce and Stabilize β-turns: The steric bulk of the side chain may favor the formation of β-turns, which are common recognition motifs in biologically active peptides.

Create Novel Helical Structures: The constrained side chain could promote the formation of non-natural helical structures, similar to how other bulky non-canonical amino acids have been used to create foldamers.

Serve as a Scaffold for Side-Chain Functionalization: The tetrahydropyran ring itself can be a point for further chemical modification, allowing for the attachment of other functional groups to create more complex peptidomimetic structures. acs.org

The design of such peptidomimetics often involves an iterative process of synthesis, structural characterization (using techniques like NMR and X-ray crystallography), and biological evaluation to identify compounds with the desired properties. purdue.edupurdue.edu

Mechanistic Research on Biological Interactions of Tetrahydropyran Containing Scaffolds

Investigation of Enzyme Binding and Inhibition Mechanisms of Related Derivatives

The tetrahydropyran (B127337) moiety is a key structural element in the design of various enzyme inhibitors. Its conformational flexibility and ability to engage in hydrogen bonding and van der Waals interactions make it a valuable component for achieving potent and selective enzyme inhibition. nih.gov

Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their catalytic site. nih.gov They are involved in a multitude of physiological processes, and their dysregulation is linked to various diseases. nih.gov While research directly on O-(Tetrahydro-2H-pyran-4-yl)-L-serine as a serine protease inhibitor is not extensively published, studies on related tetrahydropyran-containing structures highlight their potential.

For instance, research into halo enol lactones with a tetrahydropyranone core has shed light on their interaction with α-chymotrypsin, a model serine protease. The 4-phenyl-6(E)-(iodomethylidene)tetrahydro-2-pyranone was found to be a potent acylating agent, leading to a time-dependent, reversible inactivation of the enzyme. nih.gov This process involves the formation of a stable acyl-enzyme intermediate, where the tetrahydropyranone ring structure facilitates the acylation of the catalytic serine residue. nih.gov The regiochemistry of substituents on the pyran ring is crucial; a phenyl group at the C-3 position (alpha to the lactone carbonyl) was found to be essential for mechanism-based irreversible inactivation, whereas substitution at the C-4 position led to the formation of the highly stable but ultimately reversible acyl-enzyme. nih.gov This demonstrates the critical role of the tetrahydropyran scaffold in orienting the molecule within the enzyme's active site to promote specific chemical interactions.

Kinases are central regulators of cellular signaling, and their inhibition is a major strategy in cancer therapy and other diseases. The tetrahydropyran scaffold has been incorporated into inhibitors of several important kinases.

Ataxia Telangiectasia Mutated (ATM) and Rad3-Related (ATR) Kinase Inhibitors : ATM and ATR are critical kinases in the DNA Damage Response (DDR) pathway, signaling the presence of double-strand and single-strand breaks, respectively. nih.gov Inhibiting these kinases can sensitize cancer cells to radiation and chemotherapy. While specific inhibitors based on an O-substituted serine scaffold are not prominent in the literature, the general strategy involves designing molecules that compete with ATP for the kinase's binding site. The structural features of the tetrahydropyran ring can be optimized to enhance binding affinity and selectivity for the ATP-binding pocket of these kinases.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors : GSK-3β is a serine/threonine kinase implicated in various pathologies, including Alzheimer's disease, due to its role in tau protein phosphorylation. nih.gov Researchers have developed inhibitors based on a 1,2,3,4-tetrahydropyrimidine scaffold, a related nitrogen-containing heterocycle. These compounds act as ATP-competitive inhibitors, effectively blocking the kinase's activity. One potent compound from a synthesized library demonstrated significant GSK-3β inhibition, reduced tau phosphorylation, and decreased amyloid-β plaque aggregation in a C. elegans model of Alzheimer's disease. nih.gov This highlights the utility of six-membered heterocyclic scaffolds in designing effective GSK-3β inhibitors.

Transforming Growth Factor-β (TGF-β) Type 1 Receptor Inhibitors : The TGF-β signaling pathway is involved in cell growth, differentiation, and apoptosis. nih.gov Plant-derived alkaloids have been identified that can inhibit TGF-β receptor downstream signaling, demonstrating that complex natural products can modulate this pathway. nih.gov The design of synthetic inhibitors often incorporates heterocyclic scaffolds to mimic the binding modes of natural ligands or ATP.

Table 1: Inhibitory Activity of Selected Heterocyclic Scaffolds Against Various Kinases

| Compound/Scaffold Type | Target Kinase | Activity Metric | Value | Reference |

| Tetrahydropyrimidine Derivative (Compound 44) | GSK-3β | IC₅₀ | 11.8 µM | nih.gov |

Selectivity is paramount in drug design to minimize off-target effects. For tetrahydropyran-containing inhibitors, selectivity is achieved through a combination of factors. The conformation of the THP ring, the nature and position of its substituents, and its role as a linker or a pharmacophore all contribute to how a ligand fits into an enzyme's binding pocket. nih.gov In HIV protease inhibitors, for example, replacing a bis-tetrahydrofuran (bis-THF) ligand with a larger fused tetrahydropyran–tetrahydrofuran (Tp–THF) ligand was rationalized to better fill the enzyme's hydrophobic pocket. nih.gov This modification aimed to enhance van der Waals interactions and optimize hydrogen bonding with key aspartate residues, thereby improving potency against drug-resistant strains. nih.gov The increased flexibility of the tetrahydropyran ring compared to more rigid structures can also allow it to accommodate mutations in the enzyme's active site, a crucial factor in overcoming drug resistance. nih.gov

Receptor Ligand Interactions and Cellular Signaling Pathway Modulation by Pyran-Derived Compounds

Pyran-containing molecules can act as ligands for various cell surface and intracellular receptors, thereby modulating critical signaling pathways. These pathways are complex networks that transmit signals from the cell exterior to intracellular targets, often culminating in changes to gene expression. nih.gov

Studies on 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to tetrahydropyran, have shown that these compounds can bind to adenosine (B11128) receptors (A1, A2A, and A3) in the micromolar range. nih.gov The structure-activity relationship analysis indicated that bulky substituents on the ring were tolerated and that stereochemistry played a role in binding affinity, with a preference for the R-enantiomer at adenosine receptors. nih.gov Specific derivatives showed significant selectivity for the A3 receptor subtype over A1 and A2A receptors. For example, compound 28 (MRS1097) was 55-fold selective for A3 versus A1 receptors and was shown to be an antagonist, attenuating the agonist-induced inhibition of adenylyl cyclase. nih.gov This demonstrates that heterocyclic scaffolds can be fine-tuned to achieve selective receptor antagonism and modulate downstream signaling events like cAMP production. nih.govnih.gov

Dysfunctional signaling pathways are a hallmark of cancer. researchgate.net The ubiquitin-proteasome pathway, which regulates the degradation of key signaling proteins like I-κB (an inhibitor of NF-κB), is a critical signaling control point. nih.gov While direct modulation by this compound is uncharacterized, the development of inhibitors for signaling pathways often relies on heterocyclic scaffolds to achieve desired binding and pharmacological effects. nih.govresearchgate.net

Exploration of Molecular Mechanisms Underpinning Antioxidant and Antimicrobial Properties in Related Pyran Structures

The pyran scaffold is found in many natural and synthetic compounds exhibiting antioxidant and antimicrobial activities.

Antioxidant Mechanisms : Antioxidants can neutralize harmful free radicals through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or by a multi-step process involving electron donation (Single Electron Transfer-Proton Transfer, SET-PT; or Sequential Proton Loss Electron Transfer, SPLET). nih.govfrontiersin.org The efficacy of a compound as an antioxidant is related to its ability to form a stable, less reactive radical after donation. Molecules with aromatic rings or certain heteroatoms can delocalize the unpaired electron, which stabilizes the resulting radical. nih.gov Pyrazole derivatives, for instance, have been extensively studied for their antioxidant properties. nih.gov Molecular docking studies of thienyl-pyrazoles suggest their antioxidant activity may arise from π-π stacking interactions with antioxidant enzymes like catalase. nih.gov The presence of electron-donating groups on the heterocyclic structure generally enhances antioxidant activity. frontiersin.org

Antimicrobial Mechanisms : The antimicrobial action of pyran-containing compounds often involves the inhibition of essential bacterial enzymes or other molecular targets. nih.gov For example, molecular docking studies of novel furochromones condensed with pyrimidine (B1678525) scaffolds suggest they exert their antibacterial effect by inhibiting E. coli FabH. nih.gov This enzyme is critical for fatty acid biosynthesis, which is necessary for building cell membranes. nih.gov Inhibition of this pathway disrupts cell integrity and energy production, leading to bacterial death. nih.gov Similarly, other pyrazole-containing hybrids have been found to target bacterial topoisomerase II and IV, enzymes essential for DNA replication. nih.gov The pyran or related heterocyclic core serves as a crucial scaffold for orienting functional groups to effectively bind to these molecular targets. nih.govresearchgate.net

Table 2: Bioactivity of Selected Pyran-Related Heterocyclic Compounds

| Compound Type | Biological Activity | Proposed Molecular Mechanism | Target Organism/System | Reference |

| Furochromenopyrimidine derivative | Antibacterial | Inhibition of FabH enzyme in fatty acid synthesis pathway | E. coli, S. aureus | nih.gov |

| Thienyl-pyrazole derivative | Antioxidant | Radical scavenging (DPPH, hydroxyl) and interaction with catalase | Chemical assay / In silico | nih.gov |

| Pyrazole-thiazole hybrid | Antibacterial | Inhibition of topoisomerase II and IV | S. aureus, K. planticola | nih.gov |

Biochemical Impact of Serine Derivatives on Metabolic Pathways in Research Models

Serine is a central player in cellular metabolism. nih.gov As a non-essential amino acid, it can be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) or taken up from the extracellular environment. researchgate.net The metabolic fates of serine are numerous and critical for cell proliferation and homeostasis. researchgate.net

The primary metabolic roles of serine include:

One-Carbon Metabolism : Serine is the principal donor of one-carbon units to the folate cycle. researchgate.netspandidos-publications.com This process, catalyzed by serine hydroxymethyltransferase (SHMT), converts serine to glycine (B1666218) and transfers a one-carbon unit to tetrahydrofolate (THF). researchgate.net These one-carbon units are essential for the de novo synthesis of purines and thymidine, the building blocks of DNA and RNA. spandidos-publications.com

Redox Homeostasis : The conversion of serine to glycine is linked to the production of NADPH, a key cellular reductant. nih.gov NADPH is vital for regenerating reduced glutathione (B108866) (GSH), a major intracellular antioxidant that protects cells from oxidative damage. nih.gov

Biosynthetic Precursor : Serine is a direct precursor for the synthesis of other amino acids like glycine and cysteine (via the transsulfuration pathway), as well as lipids such as phosphatidylserine (B164497) and sphingolipids. nih.govnih.gov

Methylation Reactions : Through one-carbon metabolism, serine supports the methionine cycle, which produces S-adenosylmethionine (SAM). nih.gov SAM is the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins, playing a crucial role in epigenetic regulation. nih.gov

Given these functions, a derivative like this compound, where the hydroxyl group of serine is modified, could potentially modulate these pathways. The bulky tetrahydropyran group might sterically hinder the recognition of the serine backbone by enzymes like SHMT or serine dehydratase, which catabolizes serine to pyruvate. nih.govresearchgate.net Such inhibition could reduce the flux of one-carbon units into nucleotide biosynthesis and impact cellular redox balance and methylation capacity. For example, inhibition of glutamate (B1630785) dehydrogenase by L-serine O-sulphate, another O-substituted serine derivative, has been documented, demonstrating that modifications to the serine side chain can lead to enzyme inhibition. nih.gov Therefore, this compound could serve as a research tool to probe the intricate network of serine metabolism in various biological models.

Advanced Structural Characterization and Computational Chemistry Studies

Crystallographic Studies for Solid-State Molecular Conformation

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for O-(Tetrahydro-2H-pyran-4-yl)-L-serine is not publicly available in crystallographic databases, analysis of related compounds like L-serine itself provides insight into the expected solid-state structure. Single-crystal X-ray diffraction (XRD) is the gold standard for determining molecular structure. For a successful analysis, the compound must first be grown into a high-quality single crystal.

If a crystal structure were determined, it would reveal:

The precise conformation of the tetrahydropyran (B127337) ring, which typically adopts a stable chair conformation.

The relative orientation of the serine and THP moieties.

The zwitterionic nature of the amino acid in the crystal lattice, with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻) group.

A detailed map of the hydrogen bonding network. The NH₃⁺ group and the carboxylate oxygens would act as hydrogen bond donors and acceptors, respectively, leading to a complex three-dimensional lattice. The ether oxygen of the THP ring could also act as a hydrogen bond acceptor.

Powder X-ray diffraction (PXRD) could also be used to characterize the material, confirming its crystalline nature and identifying its specific polymorphic form.

Table 2: Crystallographic Data for the Parent Compound L-Serine (This data provides a reference for the type of information obtained from an X-ray diffraction study)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 8.599 | |

| b (Å) | 9.348 | |

| c (Å) | 5.618 |

Co-crystallization is a powerful technique used to understand how a molecule interacts with a biological macromolecule, such as a protein or enzyme. While there are no specific published co-crystal structures of this compound with a biological target, the principles can be understood from studies on related amino acid derivatives and serine protease inhibitors.

Amino acids are excellent candidates for co-crystallization because their functional groups (amine and carboxylate) can form robust hydrogen bonds and salt bridges, which are key interactions in molecular recognition. If this compound were to be co-crystallized with a target protein, the resulting structure would provide invaluable information. For instance, if it were to bind to the active site of an enzyme, the co-crystal structure would reveal:

The specific binding orientation of the inhibitor.

Key hydrogen bonds, electrostatic interactions, and van der Waals contacts between the inhibitor and the protein's amino acid residues.

Any conformational changes in the protein upon binding.

The role of the tetrahydropyran group in filling a specific pocket within the binding site, potentially contributing to binding affinity and selectivity.

Such studies are crucial in structure-based drug design, where understanding these interactions at an atomic level allows for the rational optimization of inhibitor potency and specificity.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools for investigating the properties of this compound at an atomic level. These methods offer insights into the molecule's structure, behavior, and potential interactions, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its fundamental electronic properties and predict its chemical reactivity.

Detailed Research Findings: DFT studies on related amino acid structures, such as serine and its derivatives, provide a framework for understanding this compound. semanticscholar.orgsciforum.net Calculations typically involve geometry optimization to find the most stable conformer of the molecule. researchgate.net Following optimization, various electronic properties are calculated.

Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. semanticscholar.org For serine derivatives, the presence of polar functional groups like hydroxyl and amine groups significantly influences the electron distribution and orbital energies. sciforum.net

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These parameters help quantify the molecule's tendency to accept or donate electrons. semanticscholar.org For instance, studies on serine have shown it has a high ionization potential and electron affinity, suggesting a strong capability to interact with cations and accept electrons. semanticscholar.orgresearchgate.net The ether linkage and the tetrahydropyran ring in this compound would further modify these electronic properties.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the oxygen atoms of the carboxyl, ether, and pyran ring, along with the nitrogen of the amine group, are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups would be regions of positive potential. bohrium.com

The table below illustrates the typical quantum chemical descriptors that would be calculated for this compound using DFT.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors This table presents a conceptual framework. Actual values would be determined from specific DFT calculations.

| Parameter | Description | Hypothetical Predicted Outcome for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. semanticscholar.org |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | High value, similar to serine, indicating stability. semanticscholar.orgsciforum.net |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Moderate value, influenced by the electronegative oxygen and nitrogen atoms. semanticscholar.orgsciforum.net |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | Expected to be a relatively 'hard' molecule due to its stable ring structure. semanticscholar.org |

| Electrophilicity Index (ω) | Propensity to accept electrons | Moderate electrophilicity, with reactive sites at the carboxyl group. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational possibilities and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

Detailed Research Findings: MD simulations can reveal the dynamic behavior of this compound over time.

Conformational Landscapes: The tetrahydropyran ring can adopt various conformations, such as chair, boat, and twist-boat. bohrium.com Similarly, the rotatable bonds in the serine side chain allow for a wide range of spatial arrangements. MD simulations can map the potential energy surface of the molecule, identifying the most stable (low-energy) conformations and the energy barriers between them. Analysis often involves tracking the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Intermolecular Interactions: When simulated in a solvent like water, MD can detail the formation and dynamics of hydrogen bonds between the molecule's polar groups (amine, carboxyl, ether, and pyran oxygen) and surrounding water molecules. This provides insight into its solvation and hydrophilic/hydrophobic character. Studies on similar molecules show that such interactions are crucial for stabilizing specific conformations. nih.gov

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a ligand like this compound with a biological target. nih.gov

Detailed Research Findings: The docking process involves placing the 3D structure of this compound into the active site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the site, each of which is assigned a score based on a scoring function. nih.gov

Binding Pose Prediction: Docking predicts the most likely three-dimensional arrangement of the ligand-protein complex. This reveals which parts of the ligand are in close contact with the receptor's amino acid residues.

Interaction Analysis: The predicted binding pose allows for the identification of key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the complex. For this compound, the amine and carboxyl groups could form salt bridges or hydrogen bonds, while the tetrahydropyran ring could engage in hydrophobic or van der Waals interactions.

Binding Affinity Estimation: The scoring function provides an estimate of the binding affinity, often expressed as a binding energy (in kcal/mol). researchgate.net Lower binding energies typically indicate a more stable ligand-protein complex. This allows for the ranking of different potential ligands for the same target.

The table below illustrates the type of results obtained from a molecular docking study of this compound against a hypothetical enzyme target.

Table 2: Illustrative Molecular Docking Results This table is for conceptual purposes. Results are dependent on the specific protein target and docking software used.

| Parameter | Description | Hypothetical Finding for this compound |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding. More negative values suggest stronger binding. | A value such as -7.5 kcal/mol would indicate potentially strong binding. nih.gov |

| Predicted Inhibition Constant (Ki) | Calculated from the binding energy, representing the concentration needed to inhibit enzyme function. | A low micromolar (µM) or nanomolar (nM) value would be predicted for a potent inhibitor. nih.gov |

| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | Asp120 (salt bridge with amine), Arg250 (H-bond with carboxyl), Tyr85 (H-bond with pyran oxygen), Phe150 (hydrophobic interaction with pyran ring). |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and protein. | 3-4 H-bonds involving the amine, carboxyl, and ether oxygen atoms. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methodologies

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a powerful approach for studying large chemical systems, such as an enzyme with its substrate. This hybrid technique combines the accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger, less critical environment.

Detailed Research Findings: For studying this compound within a biological environment like an enzyme's active site, a QM/MM approach would be highly suitable.

System Partitioning: The system would be divided into two or more regions. The QM region would include this compound and the key amino acid residues of the enzyme's active site directly involved in the chemical reaction or critical interactions. This region is treated with a high-level QM method like DFT.

Environment Modeling: The rest of the protein and the surrounding solvent (water molecules) would constitute the MM region, treated with a classical force field.

Application: This approach is particularly useful for modeling enzymatic reactions where bond breaking and forming occur, as these processes require a quantum mechanical description. It allows for the accurate calculation of reaction pathways and activation energies, providing detailed mechanistic insights that are not achievable with pure MM methods like standard molecular docking or MD.

Applications in Chemical Probe Development and Medicinal Chemistry Research

O-(Tetrahydro-2H-pyran-4-yl)-L-serine as a Fundamental Building Block in Complex Molecule Synthesis

As a bifunctional molecule, this compound offers reactive handles—the amino and carboxylic acid groups—for incorporation into larger molecular frameworks using standard peptide synthesis protocols. sigmaaldrich.comtenovapharma.com The tetrahydropyran (B127337) (THP) moiety serves as a stable, conformationally influential, and solubilizing group, making it an attractive substitute for other cyclic or linear side chains in amino acids.

The development of novel oligonucleotide mimics is a significant area of research, aimed at creating molecules with enhanced stability against nuclease degradation and improved cellular permeability. nih.gov this compound can be utilized as a key building block in the synthesis of peptide nucleic acids (PNAs) and other nucleoside-amino acid conjugates. In these structures, the serine backbone can be integrated into a peptide-like chain, while the THP ether linkage provides a flexible yet conformationally defined side chain. This approach allows for the creation of mimics where the traditional phosphodiester backbone of nucleic acids is replaced by a neutral, amide-linked structure, potentially improving hybridization properties and biological stability. nih.govcmu.edu The synthesis of such conjugates often involves coupling the amino acid derivative to a nucleobase-containing moiety, leveraging the amino and carboxyl groups for chain elongation.

Glyco-amino acids are essential components for building glycopeptides and serve as mimics of carbohydrate-protein interactions. ebi.ac.uk The tetrahydropyran ring in this compound can function as a stable isostere for a pyranose sugar ring. While not a true carbohydrate, the THP group mimics the six-membered ring structure of sugars, providing a scaffold that is resistant to enzymatic cleavage by glycosidases. researchgate.net This allows researchers to construct glycopeptide mimetics where the metabolic lability of a glycosidic bond is circumvented. These frameworks are crucial for studying the biological roles of protein glycosylation and for developing therapeutics that target carbohydrate-recognizing proteins. The synthesis involves incorporating the serine derivative into a peptide sequence, presenting the THP group as a sugar-like side chain.

The incorporation of specific amino acid derivatives is a key strategy for inducing conformational constraints in peptides, leading to enhanced potency, selectivity, and metabolic stability. The bulky and conformationally distinct tetrahydropyran group of this compound can be used to introduce specific turns or folded structures within a peptide or macrocycle. cmu.edu Its integration can disrupt or stabilize secondary structures like alpha-helices or beta-sheets, depending on its position and the surrounding amino acid sequence. This pre-organization of the molecular architecture is critical in designing ligands with high affinity for specific protein targets, such as G protein-coupled receptors or enzymes. nih.gov For instance, its inclusion in peptide nucleic acids has been shown to pre-organize the strand into a right-handed helix, enhancing binding affinity to DNA and RNA. cmu.edu

Table 1: Applications as a Molecular Building Block

| Complex Molecule Type | Role of this compound | Potential Research Application |

|---|---|---|

| Nucleoside-Amino Acid Conjugates | Provides a stable, neutral backbone component for oligonucleotide mimics like PNAs. nih.govcmu.edu | Development of nuclease-resistant antisense or gene-targeting therapies. |

| Glyco-Amino Acid Frameworks | The THP ring acts as a non-hydrolyzable mimic of a pyranose sugar. ebi.ac.ukresearchgate.net | Creation of stable glycopeptide mimetics to study carbohydrate-protein binding. |

| Macrocyclic/Constrained Peptides | The bulky THP side chain induces specific conformational constraints and secondary structures. cmu.edu | Design of high-affinity, selective ligands for therapeutic protein targets. |

Scaffold Exploration and Structure-Activity Relationship (SAR) Studies for Pyran-Based Analogs

The pyran ring is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds with a wide range of pharmacological properties, including anticancer and anti-inflammatory activities. researchgate.netbenthamscience.comresearcher.life this compound serves as an excellent starting point for scaffold exploration and detailed Structure-Activity Relationship (SAR) studies.

SAR studies are fundamental to optimizing a lead compound's potency and selectivity. nih.gov Using the this compound scaffold, medicinal chemists can systematically modify different parts of the molecule to understand their contribution to biological activity. For example, in the development of selective CB2 receptor agonists for inflammatory pain, a tetrahydro-2H-pyran-4-yl group was identified as a key component for optimal activity. nih.gov Modifications could include:

Altering the Pyran Ring: Introducing substituents onto the tetrahydropyran ring to explore new binding interactions with a target protein.

Modifying the Linker: Changing the ether linkage to alternative functionalities to alter spacing and flexibility.

Varying the Amino Acid: Replacing the L-serine with other natural or unnatural amino acids to probe the importance of the alpha-chiral center and the backbone structure.

These rational design approaches allow for the fine-tuning of a molecule's properties to enhance its selectivity for a specific biological target, thereby minimizing off-target effects. nih.gov

Chemical probes are essential tools for dissecting complex biological pathways. nih.gov this compound can be derivatized to create such probes. For instance, a fluorescent dye or a biotin (B1667282) tag could be attached to the N-terminus or C-terminus of the amino acid without disturbing the core THP-serine structure. These tagged molecules can be used in cellular imaging or pull-down assays to identify binding partners.

Furthermore, the scaffold can be incorporated into activity-based probes (ABPs). An ABP typically contains a reactive group ("warhead") that forms a covalent bond with a target enzyme, allowing for its identification and functional analysis within a complex proteome. nih.gov Given that serine is a central node in metabolism, particularly in cancer, probes based on this serine derivative could be developed to investigate enzymes involved in serine metabolic pathways, such as those in one-carbon metabolism. nih.gov

Table 2: Strategies for Scaffold Exploration and SAR Studies

| Strategy | Molecular Modification | Objective | Example Application |

|---|---|---|---|

| Rational Design | Substitution on the pyran ring or modification of the amino acid backbone. nih.gov | Enhance binding affinity and selectivity for a target protein. | Optimizing GPR41 modulators by altering aryl groups attached to a core structure. nih.gov |

| Chemical Probe Development | Attachment of a reporter tag (e.g., fluorophore, biotin) to the N- or C-terminus. nih.gov | Visualize and identify the subcellular localization and binding partners of the molecule. | Tracking the uptake and interaction of the serine derivative in live cells. |

| Activity-Based Probing | Incorporation of a reactive electrophilic group ("warhead"). nih.gov | Covalently label and identify active enzymes that interact with the scaffold. | Interrogating serine hydrolases or other enzymes in cancer metabolic pathways. nih.gov |

Strategies for Modulating Biological Functions Through Tetrahydropyran-4-yl Substitution

The biological activity of a molecule like this compound can be systematically modulated by introducing various substituents onto the tetrahydropyran ring. These substitutions can alter the molecule's size, shape, polarity, and electronic properties, thereby influencing its binding affinity and selectivity for a specific biological target. The exploration of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of a lead compound.

Table 1: Hypothetical Strategies for Substitution on the Tetrahydropyran Ring and Their Predicted Impact

| Substitution Position | Substituent Type | Potential Impact on Biological Activity | Rationale |

| C2 or C6 | Small alkyl groups (e.g., -CH₃) | May enhance lipophilicity and van der Waals interactions with the target protein. | Increased lipophilicity can improve cell permeability, while additional bulk can probe for specific hydrophobic pockets in the binding site. |

| C2 or C6 | Fluorine (-F) | Can modulate pKa of nearby functional groups and block metabolic oxidation. | The high electronegativity of fluorine can alter the electronic landscape of the molecule, and its small size allows it to serve as a bioisostere for hydrogen. |

| C3 or C5 | Hydroxyl (-OH) or Amino (-NH₂) groups | Introduces hydrogen bond donor/acceptor capabilities, potentially increasing target affinity and solubility. | These polar groups can form specific hydrogen bonds with amino acid residues in the target protein, leading to enhanced binding. |

| C4 | Gem-dimethyl groups | May induce a specific conformation of the THP ring and provide steric bulk. | The Thorpe-Ingold effect can favor a particular ring pucker, which might be optimal for binding to the target. |

Detailed research findings on the specific impact of these substitutions on the biological functions of this compound are not available. However, studies on other molecular scaffolds containing a tetrahydropyran ring provide valuable insights. For instance, in the development of inhibitors for various kinases, substitutions on the THP ring have been shown to be critical for achieving high potency and selectivity.

Table 2: Examples of Tetrahydropyran-Containing Compounds in Medicinal Chemistry

| Compound Class | Target | Role of Tetrahydropyran Moiety |

| JAK1 Inhibitors | Janus kinase 1 | The THP moiety served as a bioisostere for a cyclohexyl group, with the oxygen atom providing an additional hydrogen bond, leading to increased ligand efficiency. |

| ALK5 Inhibitors | TGF-β type I receptor | The THP group is a key structural feature in a series of potent and selective inhibitors, contributing to their overall binding affinity and pharmacokinetic profile. |

| CB2 Receptor Agonists | Cannabinoid receptor 2 | A tetrahydropyran-4-ylmethyl group was incorporated to optimize the structure-activity relationship, leading to the identification of a clinical candidate for inflammatory pain. |

The development of chemical probes from a scaffold like this compound would likely involve the introduction of a reporter tag, such as a fluorophore or a biotin moiety, through a linker attached to the tetrahydropyran ring. The position and nature of this linker would need to be carefully chosen to minimize perturbation of the compound's interaction with its biological target. The strategies outlined above for modulating biological function through substitution would be directly applicable to the optimization of such chemical probes, aiming to enhance their potency, selectivity, and utility in studying biological systems.

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthesis and Chiral Control of Tetrahydropyran-Serine Conjugates

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, developing precise and efficient methods for the asymmetric synthesis of O-(Tetrahydro-2H-pyran-4-yl)-L-serine and its derivatives is a primary research goal. Future advancements will likely focus on overcoming the challenges of controlling multiple stereocenters within the molecule—the α-carbon of the serine and potentially substituted positions on the tetrahydropyran (B127337) (THP) ring.

Emerging strategies are moving beyond classical resolution techniques toward more sophisticated catalytic asymmetric methods. Organocatalysis, in particular, presents a promising frontier. Catalysts derived from natural amino acids like proline have been successfully used for various asymmetric transformations, including aldol (B89426) and Michael reactions. greyhoundchrom.comresearchgate.net Future research could explore the use of novel prolinamide or cinchona alkaloid-based catalysts to facilitate the stereoselective conjugation of the serine and THP moieties. greyhoundchrom.commdpi.com These catalysts offer advantages such as operational simplicity, low toxicity, and the ability to perform reactions under mild conditions. greyhoundchrom.com

Another key area of development is the stereocontrolled synthesis of the substituted THP ring itself. Techniques such as the Prins cyclization, hetero-Diels-Alder reactions, and palladium-catalyzed cyclizations are continually being refined to offer greater control over diastereoselectivity. acs.orgresearchgate.net A significant advancement would be the development of a one-pot reaction where the stereochemistry of both the amino acid and the cyclic ether are controlled simultaneously. This could involve a tandem reaction, for example, combining an asymmetric Horner-Wadsworth-Emmons reaction with a subsequent ring-closure to build the THP ring onto a serine-derived backbone. acs.orgnih.gov

The table below outlines potential catalytic systems that could be explored for the enhanced chiral control in the synthesis of tetrahydropyran-serine conjugates.

| Catalytic System | Potential Application | Anticipated Advantages |

| Proline-derived Organocatalysts | Asymmetric alkylation of a serine precursor with a tetrahydropyran electrophile. | High enantioselectivity, low catalyst loading, environmentally friendly. greyhoundchrom.comresearchgate.net |

| Chiral Phosphoric Acids (Brønsted Acids) | Catalysis of the Prins-type cyclization to form the THP ring with high stereocontrol. | Mild reaction conditions, high functional group tolerance. mdpi.com |

| Palladium(II)/Chiral Ligand Complexes | Intramolecular hydroalkoxylation of an unsaturated serine derivative to form the THP ring. | High efficiency and control over ring formation. organic-chemistry.org |

| Gold(I)-based Catalysts | Cyclization of serine-derived allylic diols to form substituted tetrahydropyrans. | High stereoselectivity and excellent chirality transfer. organic-chemistry.org |

Integration with Proteomics and Metabolomics for Comprehensive Biological Impact Studies

As a non-canonical amino acid, this compound could be incorporated into peptides and proteins to study or modify their function. The integration of "omics" technologies, specifically proteomics and metabolomics, offers a powerful approach to understanding the comprehensive biological impact of such incorporation.

Future research could utilize proteomics to identify which proteins incorporate this synthetic amino acid and how its presence affects protein structure, stability, localization, and interaction networks. For example, mass spectrometry-based proteomics could analyze cell lysates after feeding cells with the compound, identifying novel peptides that contain the THP-serine modification. This would provide a global view of the cellular machinery that can utilize this amino acid and the potential downstream consequences.

Metabolomics, the large-scale study of small molecules (metabolites), could be used in parallel to assess the systemic effects of introducing this compound. This could reveal if the compound or its derivatives perturb metabolic pathways, serve as a precursor for new metabolites, or alter the cellular energy state. Such studies are crucial for understanding both the intended and unintended effects of using this compound as a building block for therapeutics or biological probes.

A hypothetical workflow for a comprehensive biological impact study is presented below.

| Step | Technique | Objective | Expected Outcome |

| 1. Cellular Incorporation | Cell culture with isotopically labeled this compound. | Introduce the compound into cellular pathways. | Cells with proteins and metabolites containing the labeled compound. |

| 2. Proteomic Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) of cell lysate digests. | Identify proteins that have incorporated the amino acid and quantify changes in protein expression. | A list of modified proteins and a profile of proteomic changes. |

| 3. Metabolomic Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS of cell extracts. | Profile changes in the cellular metabolome in response to the compound. | Identification of perturbed metabolic pathways and novel metabolites. |

| 4. Bioinformatic Integration | Pathway analysis, network biology. | Integrate proteomics and metabolomics data to build a holistic model of the compound's biological impact. | A comprehensive understanding of the mechanism of action and off-target effects. |

Exploration of this compound in Biomaterials and Nanotechnology Research

The unique physicochemical properties of this compound make it an attractive candidate for the development of novel biomaterials and for applications in nanotechnology. The serine backbone provides a scaffold for peptide self-assembly, while the THP ring introduces a bulky, hydrophilic, and conformationally constrained element that can be used to tune the properties of the resulting materials.

In biomaterials science, future research could focus on incorporating this amino acid into synthetic peptides designed to form hydrogels. The THP moiety could influence the mechanical properties, swelling behavior, and degradation kinetics of the gel. These hydrogels could be explored for applications in tissue engineering, as scaffolds for 3D cell culture, or as matrices for the controlled release of therapeutic agents. The chirality of the L-serine component could also be exploited to create materials that interact specifically with biological systems.

In nanotechnology, the compound could be used to create well-defined nanostructures. For instance, peptides containing this compound could be designed to self-assemble into nanofibers, nanotubes, or vesicles. The THP group could act as a "molecular rudder," directing the self-assembly process and stabilizing the final nanostructure. These nanomaterials could find use in drug delivery, as biosensors, or as components in nanoelectronic devices.

The table below summarizes potential applications of the compound in these emerging fields.

| Research Area | Potential Application | Rationale for Use |

| Biomaterials | Self-healing hydrogels: Peptides that form reversible, non-covalent cross-links. | The THP group can participate in hydrogen bonding and control intermolecular spacing, influencing gel properties. |

| Enzyme-responsive materials: Peptides containing a cleavage site for a specific protease. | The bulky THP group could modulate enzyme access to the cleavage site, allowing for tunable degradation. | |

| Nanotechnology | Targeted drug delivery vehicles: Nanoparticles functionalized with peptides containing the compound. | The THP-serine could improve nanoparticle stability and biocompatibility, while the peptide sequence targets specific cells. |

| Chiral plasmonic nanomaterials: Self-assembled peptide templates for the synthesis of chiral metal nanoparticles. | The inherent chirality of the amino acid could be transferred to the nanoparticle, creating materials with unique optical properties. |

Novel Computational Approaches for De Novo Design and Virtual Screening Utilizing the Compound's Core Structure

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. The core structure of this compound represents a novel scaffold that can be leveraged in computational drug design and materials science.

De novo design algorithms could be employed to build vast virtual libraries of molecules based on the THP-serine core. By adding different functional groups to the serine's amine and carboxyl termini, as well as to the THP ring, these programs can generate novel compounds with optimized properties for a specific biological target. This approach could accelerate the discovery of new drug candidates by focusing on unexplored chemical space.

Virtual screening is another powerful computational technique that could be applied. A library of molecules containing the this compound scaffold could be computationally "docked" into the active site of a target protein. This would allow researchers to predict which derivatives are most likely to bind to the target and exert a biological effect, prioritizing them for synthesis and experimental testing. This is particularly relevant for developing inhibitors of enzymes like proteases or kinases, where the unique shape and hydrogen-bonding capabilities of the THP-serine moiety could be exploited to achieve high affinity and selectivity.

A potential computational workflow for drug discovery utilizing this compound's core is detailed below.

| Step | Computational Method | Purpose | Outcome |

| 1. Scaffold Definition | Molecular modeling software. | Create a 3D model of the this compound core structure. | A high-quality, low-energy conformation of the core scaffold. |

| 2. De Novo Design | Library enumeration software. | Generate a virtual library of derivatives by adding diverse chemical groups to the core scaffold. | A large, diverse library of virtual compounds for screening. |

| 3. Virtual Screening | Molecular docking and scoring algorithms. | Screen the virtual library against a biological target of interest (e.g., an enzyme active site). | A ranked list of "hit" compounds predicted to have high binding affinity. |

| 4. ADMET Prediction | In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models. | Predict the drug-like properties of the top-ranked hits. | A refined list of lead candidates with favorable predicted pharmacokinetic and safety profiles. |

By harnessing these advanced computational approaches, the path from a simple building block to a functional molecule, be it a therapeutic or a novel material, can be made significantly more efficient and rational.

Q & A

Q. What are the recommended synthetic routes for O-(Tetrahydro-2H-pyran-4-yl)-L-serine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of tetrahydropyran derivatives typically involves ring-opening or substitution reactions. For example, tetrahydropyran-4-sulfonyl chloride derivatives can be synthesized via sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation . For L-serine conjugation, nucleophilic substitution or Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) are viable, with yields optimized by anhydrous solvents (e.g., THF) and inert atmospheres . Key challenges include steric hindrance from the tetrahydropyran ring; microwave-assisted synthesis may reduce reaction times by 40–60% compared to traditional reflux .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a Sumichiral OA-2500 column (mobile phase: hexane/isopropanol, 90:10) is effective for separating enantiomers. Validate purity using polarimetry ([α]D²⁵ = +12° to +15° for L-configuration) and cross-reference with NMR (¹H and ¹³C) to confirm absence of diastereomers . For quantitative analysis, dabsyl chloride derivatization followed by UV detection (λ = 254 nm) achieves a limit of quantification (LOQ) of 0.3 µmol/L for serine derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for tetrahydropyran-linked amino acids?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. null results) may arise from impurity profiles or assay conditions. Use orthogonal characterization (LC-MS, HRMS) to confirm compound integrity. For in vitro assays, standardize cell lines (e.g., RAW 264.7 macrophages) and control for endotoxin levels. Dose-response curves (0.1–100 µM) with positive controls (e.g., dexamethasone) can clarify EC₅₀ variability . Computational docking (AutoDock Vina) into cyclooxygenase-2 (COX-2) or NMDA receptors may rationalize structure-activity relationships .

Q. How can researchers optimize the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Metabolic degradation often occurs at the tetrahydropyran oxygen or serine hydroxyl. Deuteration at the C3 position of the pyran ring reduces CYP450-mediated oxidation by 70% in liver microsomes . For in vivo studies, formulate with cyclodextrin (20% w/v) to enhance solubility and bioavailability. Monitor plasma half-life using LC-MS/MS with a LOQ of 0.01 ng/mL .

Q. What computational methods predict the conformational stability of this compound in aqueous solutions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates the lowest-energy conformer. Solvent effects (water) are modeled via the Polarizable Continuum Model (PCM). Key findings: the tetrahydropyran ring adopts a chair conformation (ΔG = −2.3 kcal/mol), and intramolecular hydrogen bonding between the serine hydroxyl and pyran oxygen stabilizes the structure . Validate with NOESY NMR to confirm spatial proximity (<4 Å) of H2 (pyran) and Hβ (serine) .

Data Analysis & Experimental Design

Q. How should researchers design assays to distinguish between membrane permeability and active transport of this compound?